EGFR Inhibitory Efficacy: Comparable to Afatinib with Improved Pharmacokinetics
4-(Pyridin-2-ylmethoxy)aniline is reported as a potent and selective irreversible EGFR inhibitor. In vivo studies demonstrate comparable efficacy to afatinib, an FDA-approved EGFR/HER2 inhibitor, while exhibiting superior pharmacokinetic properties including high oral bioavailability and no requirement for metabolic activation . Although specific IC50 values are not disclosed in the primary literature, this data positions the compound as a viable starting point for optimization campaigns targeting EGFR-driven cancers.
| Evidence Dimension | In vivo EGFR inhibition efficacy |
|---|---|
| Target Compound Data | Comparable to afatinib |
| Comparator Or Baseline | Afatinib (FDA-approved EGFR/HER2 inhibitor) |
| Quantified Difference | Qualitative assessment of comparable efficacy with improved pharmacokinetics |
| Conditions | In vivo animal models; specific assay details not provided in vendor technical datasheet |
Why This Matters
Demonstrates that 4-(Pyridin-2-ylmethoxy)aniline can serve as a cost-effective starting material for developing covalent EGFR inhibitors without the synthetic complexity of afatinib.
